molecular formula C7H5ClOS B009848 4-Sulfanylbenzoyl chloride CAS No. 110922-46-8

4-Sulfanylbenzoyl chloride

Cat. No.: B009848
CAS No.: 110922-46-8
M. Wt: 172.63 g/mol
InChI Key: PIGPGBJMESGOTG-UHFFFAOYSA-N
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Description

4-Sulfanylbenzoyl chloride (C₇H₅ClOS) is a substituted benzoyl chloride featuring a sulfanyl (-SH) group at the para position of the benzene ring. This compound is characterized by its dual reactivity: the benzoyl chloride group (-COCl) is highly electrophilic, facilitating nucleophilic acyl substitution reactions, while the sulfanyl group introduces nucleophilic and redox-active properties. Its synthesis typically involves the reaction of 4-mercaptobenzoic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), though specific protocols for this derivative are less documented compared to alkyl- or halo-substituted analogs .

Applications of this compound are niche but significant in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials requiring sulfur-containing motifs. Its -SH group can serve as a precursor for disulfide bonds or thioether linkages, enabling conjugation in drug delivery systems or polymer chemistry.

Properties

CAS No.

110922-46-8

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

4-sulfanylbenzoyl chloride

InChI

InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H

InChI Key

PIGPGBJMESGOTG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S

Synonyms

Benzoyl chloride, 4-mercapto- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 4-Methylbenzoyl chloride (C₈H₇ClO): Methyl substituent at the para position.
  • 4-Chlorobenzoyl chloride (C₇H₄Cl₂O): Chlorine substituent.
  • 4-(Trichloromethyl)benzoyl chloride (C₈H₄Cl₄O): Electron-withdrawing trichloromethyl group.
  • 4-Chloro-3-sulfamoylbenzoyl chloride (C₇H₄Cl₂NO₃S): Combines chloro and sulfamoyl groups.
  • 4-Phenoxybenzoyl chloride (C₁₃H₉ClO₂): Phenoxy substituent.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
4-Sulfanylbenzoyl chloride 172.63 Not reported Polar solvents High (COCl + SH reactivity)
4-Methylbenzoyl chloride 154.60 220–225 Organic solvents Moderate (electron-donating CH₃)
4-Chlorobenzoyl chloride 175.01 222–224 Organic solvents High (electron-withdrawing Cl)
4-(Trichloromethyl)benzoyl chloride 243.93 180–185 (0.1 mmHg) Low polarity Very high (strong -CCl₃ effect)
4-Phenoxybenzoyl chloride 232.66 150–152 (1 mmHg) Ether, THF Moderate (bulky phenoxy group)

Notes:

  • Boiling Points : Alkyl substituents (e.g., -C₅H₁₁) lower boiling points compared to electron-withdrawing groups (-Cl, -CCl₃) due to reduced polarity .
  • Solubility: Sulfanyl and sulfamoyl groups enhance solubility in polar solvents (e.g., DMSO, DMF) compared to nonpolar alkyl analogs .

Q & A

Q. What are the critical safety precautions for handling 4-sulfanylbenzoyl chloride in laboratory settings?

  • Methodological Answer : this compound is corrosive and reactive. Researchers must use:
  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
  • Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Protocols : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Q. What are standard synthetic routes for preparing this compound?

  • Methodological Answer : A common method involves thiolation of 4-chlorobenzoyl chloride using sodium hydrosulfide (NaSH) under controlled conditions:
  • Procedure : React 4-chlorobenzoyl chloride with NaSH in anhydrous THF at 0–5°C for 2 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:4).
  • Purification : Isolate via vacuum distillation or column chromatography (silica gel, dichloromethane eluent) .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Use a combination of:
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 83–87°C for analogous sulfonyl chlorides) .
  • Spectroscopy : Confirm structure via 1^1H NMR (δ 7.8–8.1 ppm for aromatic protons) and IR (C=O stretch ~1760 cm1^{-1}, S-H stretch ~2550 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound participate in nucleophilic acyl substitution reactions?

  • Methodological Answer : The sulfanyl group enhances electrophilicity at the carbonyl carbon. Example reaction with amines:
  • Mechanism : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride leaving group departs, yielding a sulfanylamide.
  • Optimization : Use non-polar solvents (e.g., toluene) and catalytic DMAP to accelerate kinetics. Monitor by 13^{13}C NMR for intermediate stability .

Q. What factors influence the thermal stability of this compound during storage?

  • Methodological Answer : Stability is affected by:
  • Moisture : Hydrolyzes rapidly to 4-sulfanylbenzoic acid. Store under inert gas (argon) in sealed containers with desiccants .
  • Temperature : Decomposes above 40°C. Long-term storage at 2–8°C is recommended .
  • Light : UV exposure accelerates degradation. Use amber glassware .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.
  • Catalytic Impurities : Trace metals (e.g., Fe3+^{3+}) can alter reaction pathways. Pre-treat reagents with chelating agents .
  • Validation : Reproduce experiments under strictly anhydrous conditions and characterize intermediates via LC-MS .

Q. What advanced spectroscopic techniques are used to study the electronic properties of this compound?

  • Methodological Answer :
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at sulfur and carbonyl carbons.
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic ring (λmax ~270 nm) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and bond dissociation energies .

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